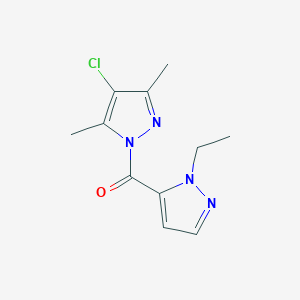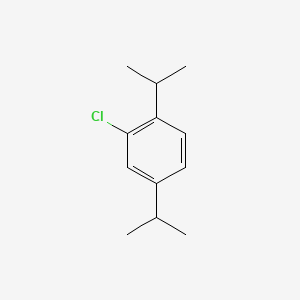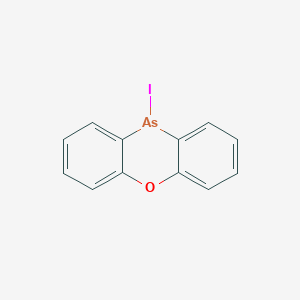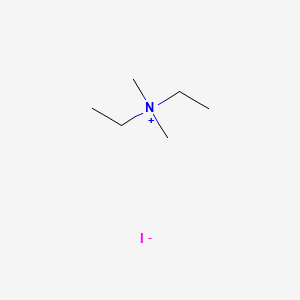
Ammonium, diethyldimethyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, diethyldimethyl-, iodide is a quaternary ammonium compound with the chemical formula (C_2H_5)_2(CH_3)_2N+I-. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a white crystalline solid that is highly soluble in water and ethanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, diethyldimethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of diethyldimethylamine with methyl iodide. The reaction is carried out in a polar solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction. The general reaction is as follows:
(C2H5)2(CH3)N+CH3I→(C2H5)2(CH3)2N+I−
Industrial Production Methods
In industrial settings, the production of quaternary ammonium compounds like this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The use of environmentally friendly alkylating agents, such as dimethyl carbonate, is also explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, diethyldimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Precipitation Reactions: It can form precipitates with certain anions, such as silver nitrate, to produce silver iodide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include silver nitrate, sodium hydroxide, and other nucleophiles.
Redox Reactions: Strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Precipitation: Silver nitrate is commonly used to test for the presence of iodide ions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, with silver nitrate, silver iodide is formed.
Redox: Products vary based on the specific redox reaction conditions.
Applications De Recherche Scientifique
Ammonium, diethyldimethyl-, iodide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ammonium, diethyldimethyl-, iodide involves its interaction with cellular membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, disrupting its integrity and leading to cell lysis. This mechanism is particularly effective against bacteria and other microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium, dimethyldioctyl-, chloride
- Ammonium, trimethyl-, bromide
- Ammonium, tetramethyl-, chloride
Uniqueness
Ammonium, diethyldimethyl-, iodide is unique due to its specific alkyl chain length and iodide counterion, which confer distinct solubility and reactivity properties. Compared to other quaternary ammonium compounds, it may exhibit different antimicrobial efficacy and solubility characteristics .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it valuable for research and industrial purposes. Understanding its preparation, reactions, and applications can help in leveraging its potential for innovative solutions in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
4325-24-0 |
|---|---|
Formule moléculaire |
C6H16IN |
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
diethyl(dimethyl)azanium;iodide |
InChI |
InChI=1S/C6H16N.HI/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
OBEQINWXOHWYAG-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(C)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
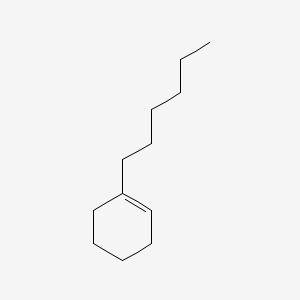
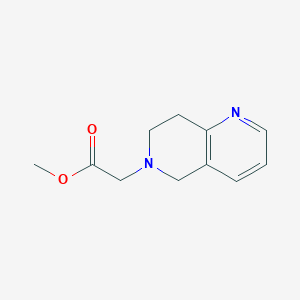
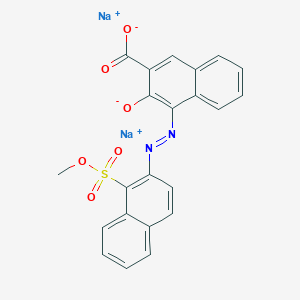
![Ethanamine, N-ethyl-N-[(ethylthio)methyl]-](/img/structure/B14169892.png)
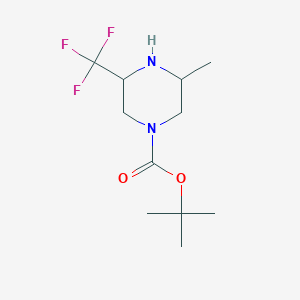
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)

![4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14169911.png)

